

An In-depth Technical Guide to 2-Methylisonicotinic Acid: Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylisonicotinic acid*

Cat. No.: B1303123

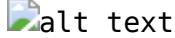
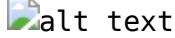
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **2-Methylisonicotinic acid** (CAS No. 4021-11-8). The following sections detail crucial data on its properties, hazards, handling procedures, and emergency responses, compiled to ensure its safe use in research and development settings.

Chemical and Physical Properties

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative.^{[1][2]} It serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^{[2][3]}



Table 1: Physical and Chemical Properties of **2-Methylisonicotinic Acid**

Property	Value	Source(s)
CAS Number	4021-11-8	[2] [4]
Molecular Formula	C ₇ H ₇ NO ₂	[2] [4]
Molecular Weight	137.14 g/mol	[2] [4]
Appearance	White to almost white powder or crystal	
Melting Point	295-299 °C (decomposes)	[2]
Boiling Point	368.2 ± 22.0 °C (Predicted)	[2]
Density	1.230 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	2.02 ± 0.10 (Predicted)	[2]
Storage Temperature	Room temperature; keep in a dark, dry place	[2]

Hazard Identification and GHS Classification

2-Methylisonicotinic acid is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

Table 2: GHS Hazard Classification for **2-Methylisonicotinic Acid**

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Skin Irritation	2	H315: Causes skin irritation	alt text	Warning
Serious Eye Irritation	2	H319: Causes serious eye irritation	alt text	Warning

Note: While some sources also indicate potential for respiratory irritation (H335), this is not universally listed for **2-Methylisonicotinic acid** itself but is common for related nicotinic acid

derivatives.[\[5\]](#)

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of **2-Methylisonicotinic acid**.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

Protection Type	Specification
Eye/Face Protection	Safety glasses with side-shields or goggles.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection	Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Procedures

- Avoid contact with skin and eyes.
- Do not breathe dust.
- Wash hands thoroughly after handling.
- Use only in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions

- Store in a tightly closed container.
- Keep in a cool, dry, and dark place.[\[2\]](#)

- Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

Exposure Route	First Aid Instructions
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
- Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological data for **2-Methylisonicotinic acid** is limited. However, based on its GHS classification, it is known to be a skin and eye irritant. The toxicological properties have not been fully investigated.

Experimental Protocols

While specific biological experimental protocols for **2-Methylisonicotinic acid** are not readily available in the public domain, it is a key building block in organic synthesis. The following section provides a generalized protocol for its use in the synthesis of amide derivatives, a common step in drug discovery processes.

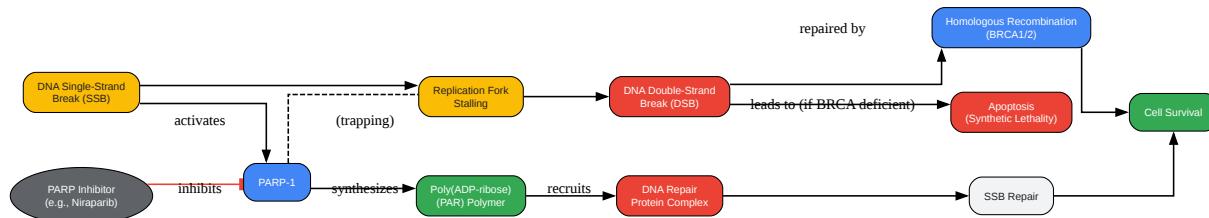
General Protocol for Amide Coupling

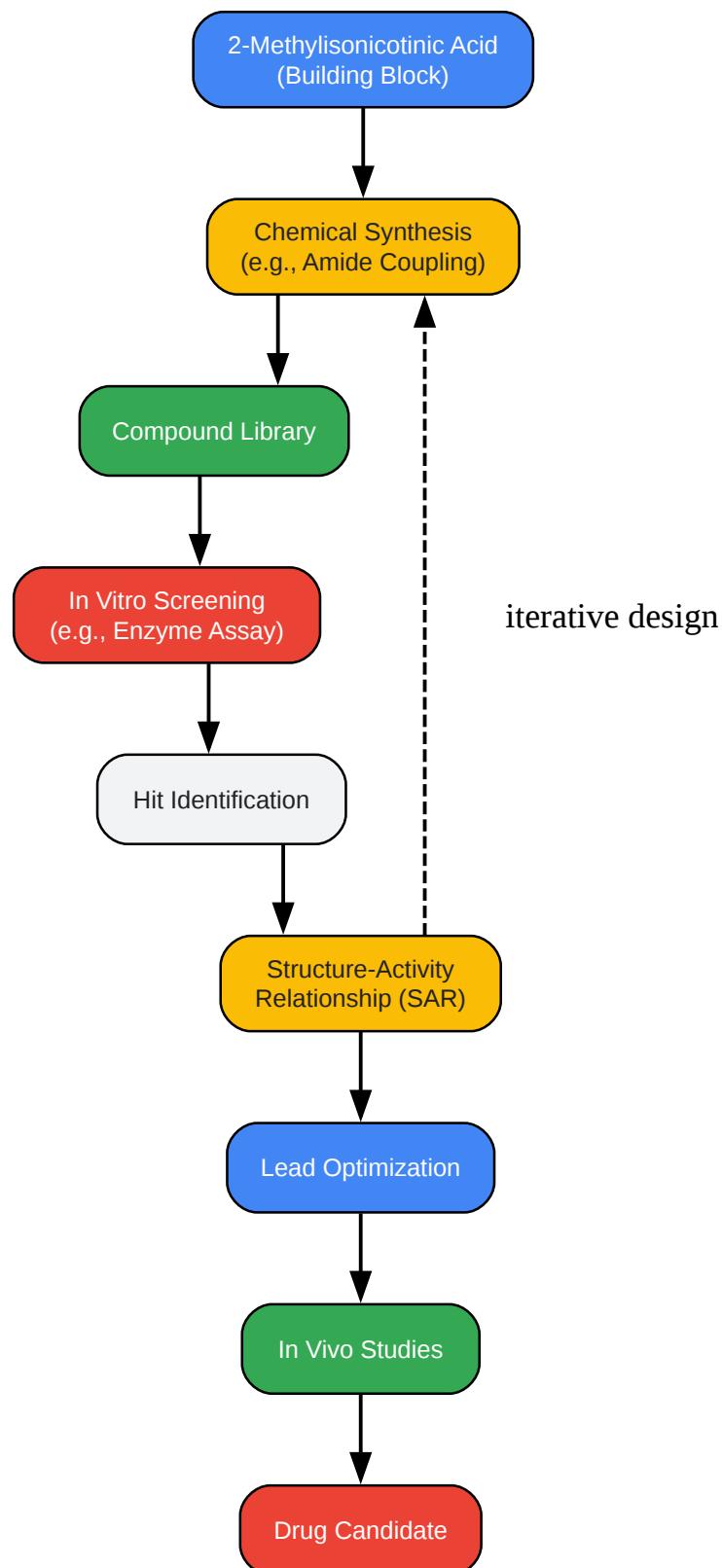
This protocol describes a common method for forming an amide bond from **2-Methylisonicotinic acid** and a primary or secondary amine using a coupling agent.

Materials:

- **2-Methylisonicotinic acid**
- Amine of choice
- Coupling agent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, triethylamine)

- Anhydrous aprotic solvent (e.g., DMF, DCM)
- Reaction vessel and magnetic stirrer
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)


Procedure:


- To a stirred solution of **2-Methylisonicotinic acid** (1.0 equivalent) in an anhydrous aprotic solvent, add the amine (1.0-1.2 equivalents) and the organic base (2.0-3.0 equivalents).
- Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 2-16 hours.
- Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of a Potential Biological Pathway

Currently, there is no established signaling pathway directly attributed to **2-Methylisonicotinic acid** in publicly available literature. However, its structural analog, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.^[6] PARP enzymes are crucial for DNA repair. In the context of certain cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and cancer cell death.

The following diagram illustrates the general DNA damage repair pathway involving PARP and the inhibitory action of compounds derived from similar structural scaffolds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Methylisonicotinic acid CAS#: 4021-11-8 [amp.chemicalbook.com]
- 3. 2-Methylisonicotinic acid | 4021-11-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylisonicotinic Acid: Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303123#2-methylisonicotinic-acid-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com